9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(4.2.1)nonane
Description
Chemical Structure and Properties 9-(Octahydro-1-pentalenyl)-9-phosphabicyclo[4.2.1]nonane (CAS: 84696-78-6) is a bicyclic organophosphorus compound with a molecular formula of C₁₆H₂₇P and a molecular weight of 250.36 g/mol . The core structure consists of a bicyclo[4.2.1]nonane framework, where the phosphorus atom occupies the 9-position and is substituted with an octahydro-1-pentalenyl group. This substitution introduces steric and electronic effects that influence reactivity and stability.
Synthesis and Applications The compound is synthesized via catalytic hydrophosphination (HP), a method highlighted for its atom economy in forming P–C bonds . Its primary applications include use as a ligand in catalysis and as a monomer for macrocyclic polymers due to its rigid, sterically hindered structure .
Properties
CAS No. |
84696-79-7 |
|---|---|
Molecular Formula |
C16H27P |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
9-(1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl)-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C16H27P/c1-2-6-14-10-9-13(5-1)17(14)16-11-8-12-4-3-7-15(12)16/h12-16H,1-11H2 |
InChI Key |
WWUJFEONBGZZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)P2C3CCC4C3CCC4 |
Origin of Product |
United States |
Chemical Reactions Analysis
EINECS 283-686-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EINECS 283-686-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications include its use in manufacturing processes, quality control, and as an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism of action of EINECS 283-686-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes within cells . The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
Core Bicyclic Frameworks
- 9-Phosphabicyclo[4.2.1]nonane Derivatives The target compound’s bicyclo[4.2.1] system features a 9-membered ring system with bridgehead phosphorus. Its octahydro-1-pentalenyl substituent introduces significant steric bulk compared to simpler analogs like 9-phosphabicyclo[4.2.1]nonane (CAS: 13396-80-0), which lacks the pentalenyl group . Stereoisomerism: The [4.2.1] framework allows for cis and trans stereoisomers due to restricted rotation, unlike smaller bicyclic systems .
- 9-Phosphabicyclo[3.3.1]nonane Derivatives Compounds like 9-phenyl-9-phosphabicyclo[3.3.1]nonane 9-oxide (CAS: Not provided) have a smaller bicyclo[3.3.1] core, altering ring strain and reactivity. For example, the [3.3.1] system in syn- and anti-9-phenyl-3-ketone derivatives exhibits distinct stereochemical outcomes during synthesis .
Substituent Effects
- The octahydro-1-pentalenyl group in the target compound provides enhanced steric shielding compared to phenyl or cyclohexenyl substituents in related bicyclic phosphines. This shielding can reduce unwanted side reactions in catalytic cycles .
Physical and Chemical Properties
| Property | Target Compound | 9-Phenyl-[3.3.1]nonane 9-oxide | 9-Phosphabicyclo[4.2.1]nonane |
|---|---|---|---|
| Molecular Weight (g/mol) | 250.36 | 248.25 (C₁₄H₁₇O₂P) | 142.18 (C₈H₁₅P) |
| Melting Point (°C) | N/A | 201.5–204 (anti isomer) | N/A |
| Key Functional Groups | Pentalenyl | Phenyl, ketone | None (base structure) |
| Stereoisomerism | Cis/Trans | Syn/Anti (ketone position) | Cis/Trans |
- Thermal Stability : The octahydro-1-pentalenyl group may enhance thermal stability compared to phenyl-substituted analogs, as seen in analogous macrocyclic systems .
- Reactivity: The target compound’s steric bulk likely reduces nucleophilic attack at phosphorus compared to less hindered derivatives like 9-phosphabicyclo[3.3.1]nonane .
Biological Activity
9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(4.2.1)nonane (CAS No. 84696-79-7) is a bicyclic compound featuring a unique phosphabicyclo structure that integrates a phosphorus atom into its framework. This compound, with a molecular formula of C16H27P and a molecular weight of 250.36 g/mol, has garnered attention in medicinal chemistry due to its distinctive chemical properties and potential biological activities.
Structural Characteristics
The compound's structure includes an octahydro pentalene moiety, which contributes to its complex three-dimensional conformation. This structural intricacy allows for various interactions with biological systems, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research into the biological activity of 9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(4.2.1)nonane is still emerging, but initial studies suggest several potential areas of activity:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating that this compound may also exhibit such properties.
- Enzyme Inhibition : Its structural resemblance to other phosphabicyclo compounds suggests potential as an enzyme inhibitor, which could be beneficial in therapeutic applications.
- Neuroprotective Effects : The presence of the bicyclic structure may contribute to neuroprotective activities, akin to those observed in related compounds.
Interaction Studies
Understanding how 9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(4.2.1)nonane interacts with biological molecules is crucial for assessing its therapeutic potential. Techniques employed in these studies include:
- Molecular Docking Studies : These studies help predict how the compound binds to target proteins.
- In Vitro Assays : Assessing the compound's effects on cell lines can provide insight into its biological activity and toxicity.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(4.2.1)nonane, a comparison with structurally similar compounds can be informative:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 9-Phosphabicyclo[3.3.1]nonane | Bicyclic Phosphorus Compound | Known for antimicrobial properties |
| 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane | Tricyclic Compound | Exhibits enzyme inhibition |
| Octahydroquinoline | Saturated Heterocyclic Compound | Potential neuroprotective effects |
The unique bicyclic structure combined with phosphorus in 9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(4.2.1)nonane may confer distinct reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
